2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
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Overview
Description
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of the 4-fluoro-2-(trifluoromethyl)phenyl moiety. This can be achieved through halogenation reactions and subsequent trifluoromethylation
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism by which 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound's binding affinity to biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-methoxyethanimidamide
2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-ethoxyethanimidamide
Uniqueness: 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide stands out due to its hydroxylamine group, which imparts unique chemical and biological properties compared to its methoxy and ethoxy counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-2-1-5(3-8(14)15-16)7(4-6)9(11,12)13/h1-2,4,16H,3H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVMVKGWHFEYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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